Polyethoxylated tallow amine, commonly referred to as POE (5) tallow amine, is a non-ionic surfactant derived from animal fats, particularly tallow. This compound is characterized by the presence of polyethoxylated chains attached to a tallow amine backbone. The primary source of these surfactants is the hydrolysis of animal fats, which yields a mixture of fatty acids that are subsequently converted into fatty amines through various chemical processes. These surfactants are widely used in agricultural formulations, particularly as emulsifiers and wetting agents in herbicides and pesticides.
The main source of polyethoxylated tallow amine is animal fat, specifically tallow, which contains a variety of fatty acids such as oleic, palmitic, and stearic acids. These fatty acids are typically derived from the hydrolysis of animal fats, which can be further processed to yield the desired amine derivatives through ethoxylation with ethylene oxide .
The synthesis of polyethoxylated tallow amine involves two main steps: the production of tallow amine from animal fat and the subsequent ethoxylation process.
The ethoxylation process typically requires specific catalysts and reaction conditions (such as temperature and pressure) to achieve optimal conversion rates and product purity. The reaction must be carefully controlled to prevent excessive foaming and ensure uniform distribution of ethylene oxide across the fatty amine backbone.
Polyethoxylated tallow amines consist of a hydrophobic tail derived from the fatty acids in tallow and a hydrophilic head formed by the polyethoxylate chains. The general structure can be represented as follows:
Where represents the long-chain fatty acid derived from tallow and indicates the number of ethylene oxide units .
The molecular weight and physical properties vary depending on the specific homolog. For instance, POE (5) has a lower molecular weight compared to POE (15), affecting its solubility and surfactant properties.
Polyethoxylated tallow amines can undergo several chemical reactions:
The stability and reactivity of polyethoxylated tallow amines depend on their molecular structure, particularly the length of the hydrophobic tail and the number of ethylene oxide units.
The mechanism by which polyethoxylated tallow amines function primarily revolves around their ability to reduce surface tension between different phases (e.g., oil and water). This property allows them to act as effective emulsifiers in agricultural formulations.
Studies have shown that polyethoxylated tallow amines significantly improve the uptake of active ingredients in herbicides by facilitating their penetration through plant cuticles .
Relevant data indicate that these properties make polyethoxylated tallow amines suitable for various applications in agriculture and industry .
Polyethoxylated tallow amines find extensive use in agricultural applications as:
Their effectiveness has been documented in numerous studies highlighting their role in improving agricultural productivity through better formulation performance .
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